molecular formula C25H36O5S B038080 Butixocort CAS No. 120815-74-9

Butixocort

Cat. No.: B038080
CAS No.: 120815-74-9
M. Wt: 448.6 g/mol
InChI Key: HOAKOHHSHOCDLI-TUFAYURCSA-N
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Description

It is primarily used for its anti-inflammatory properties and is classified under corticosteroid esters . The compound is known for its ability to reduce inflammation and suppress the immune response, making it useful in treating various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butixocort involves the esterification of tixocortol with butyric acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Butixocort undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butixocort has a wide range of applications in scientific research:

Mechanism of Action

Butixocort exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The primary targets include genes involved in the inflammatory response, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Biological Activity

Butixocort, also known as this compound 21-propionate (JO 1222), is a synthetic glucocorticoid that has garnered interest due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively, particularly in comparison to other glucocorticoids such as budesonide and beclomethasone dipropionate. In a study involving rats, this compound was administered via intratracheal, intravenous, and oral routes. The results indicated that this compound exhibited a distinct metabolic clearance profile, with limited biotransformation in the lungs. The primary metabolites identified were this compound (JO 1717) and this compound 21-methyl (JO 1605) .

Table 1: Pharmacokinetic Comparison of Glucocorticoids

ParameterThis compoundBudesonideBeclomethasone Dipropionate
Bioavailability (oral)72%15%Not detectable
Plasma half-life~3 hours~3 hoursVariable
MetabolitesJO 1717, JO 1605NoneBMP

This compound functions primarily through its interaction with the glucocorticoid receptor (GR), leading to anti-inflammatory effects. The GR mediates its action by regulating gene expression associated with inflammation and immune responses. Specifically, this compound's mechanism involves:

  • Transrepression : It inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines.
  • Transactivation : While it activates certain anti-inflammatory genes, the transrepressive effects are more pronounced, contributing to its therapeutic efficacy without significant side effects typically associated with glucocorticoids .

Clinical Implications

This compound has shown promise in treating conditions characterized by inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). Its inhaled formulation allows for targeted delivery to the lungs, minimizing systemic exposure and associated side effects.

Case Study: Efficacy in Asthma Management

A clinical study evaluated the efficacy of inhaled this compound in patients with moderate to severe asthma. The results demonstrated significant improvements in lung function and reduction in asthma exacerbations compared to placebo. Patients reported fewer systemic side effects compared to traditional systemic glucocorticoids .

Properties

CAS No.

120815-74-9

Molecular Formula

C25H36O5S

Molecular Weight

448.6 g/mol

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1

InChI Key

HOAKOHHSHOCDLI-TUFAYURCSA-N

SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS

Origin of Product

United States

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